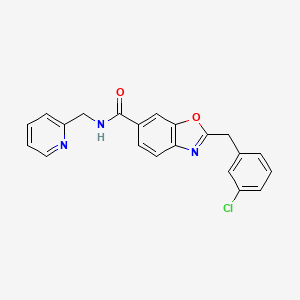![molecular formula C15H15N3O B6027615 3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027615.png)
3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as DMPP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DMPP belongs to the class of pyrazolopyridine derivatives and has shown promising results in scientific research.
作用机制
The mechanism of action of 3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been reported to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This compound has also been found to bind to the dopamine D2 receptor, a target for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, this compound has been found to possess analgesic and anti-inflammatory properties. This compound has also been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several advantages and limitations for use in laboratory experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also has limited data on its toxicity and pharmacokinetics, which can hinder its use in preclinical and clinical studies.
未来方向
There are several future directions for research on 3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. One direction is to further investigate its anticancer activity and explore its potential as a chemotherapy agent. Another direction is to study its effects on neurological disorders such as Parkinson's disease and Huntington's disease. This compound can also be explored for its potential as a building block for the synthesis of novel materials with unique properties. Finally, more research is needed to understand the mechanism of action of this compound and its potential for use in various fields.
合成方法
3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can be synthesized through several methods, including the reaction of 4-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with acetic anhydride. Another method involves the reaction of 4-methylphenylhydrazine with 3,4-dimethylpyridine-2,5-dione in the presence of a catalyst. Both methods have been reported to yield this compound with high purity and yield.
科学研究应用
3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. This compound has also been reported to possess anti-inflammatory and analgesic properties. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
3,4-dimethyl-1-(4-methylphenyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-4-6-12(7-5-9)18-15-14(11(3)17-18)10(2)8-13(19)16-15/h4-8H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHMMBSVAPYKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=CC(=O)N3)C)C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6027533.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6027539.png)
![3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine](/img/structure/B6027544.png)
![2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6027549.png)


![(2-{4-[(2-methoxy-4-quinolinyl)carbonyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6027570.png)
![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6027593.png)
![8-ethyl-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B6027609.png)
![6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6027623.png)
![N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6027636.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B6027644.png)